
9,9'-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol): is a complex organic compound known for its unique structural properties It consists of two fluorenol units connected by a prop-1-yne-1,3-diyl linker, with tert-butyl groups providing steric hindrance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol) typically involves the coupling of 2,7-di-tert-butyl-9H-fluoren-9-ol with a prop-1-yne-1,3-diyl linker. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenol units, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenol units to fluorenes.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Substitution: Compounds with modified tert-butyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of organic reaction mechanisms and material properties.
Biology and Medicine:
Industry: In the field of organic electronics, this compound is of interest for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties and stability.
Wirkmechanismus
The mechanism by which 9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol) exerts its effects is primarily related to its electronic structure. The presence of the prop-1-yne-1,3-diyl linker and tert-butyl groups influences the compound’s electronic properties, making it suitable for use in electronic applications. The molecular targets and pathways involved are typically related to the compound’s ability to participate in electron transfer processes and its stability under various conditions.
Vergleich Mit ähnlichen Verbindungen
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(9H-fluoren-9-ol): This compound has a similar fluorenol structure but with a biphenyl linker instead of a prop-1-yne-1,3-diyl linker.
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol): Similar to the above compound but with tert-butyl groups.
Uniqueness: The unique aspect of 9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol) lies in its prop-1-yne-1,3-diyl linker, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics.
Eigenschaften
CAS-Nummer |
64527-43-1 |
|---|---|
Molekularformel |
C45H52O2 |
Molekulargewicht |
624.9 g/mol |
IUPAC-Name |
2,7-ditert-butyl-9-[3-(2,7-ditert-butyl-9-hydroxyfluoren-9-yl)prop-2-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C45H52O2/c1-40(2,3)28-14-18-32-33-19-15-29(41(4,5)6)25-37(33)44(46,36(32)24-28)22-13-23-45(47)38-26-30(42(7,8)9)16-20-34(38)35-21-17-31(27-39(35)45)43(10,11)12/h14-21,24-27,46-47H,22H2,1-12H3 |
InChI-Schlüssel |
SUHHIWRYWNPRFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2(CC#CC4(C5=C(C=CC(=C5)C(C)(C)C)C6=C4C=C(C=C6)C(C)(C)C)O)O)C=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


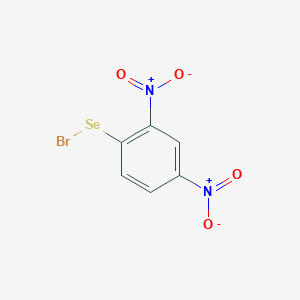
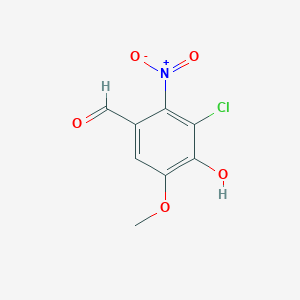

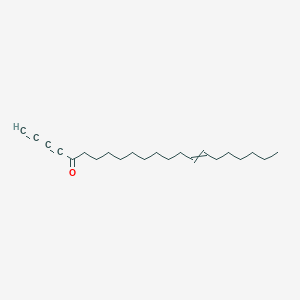
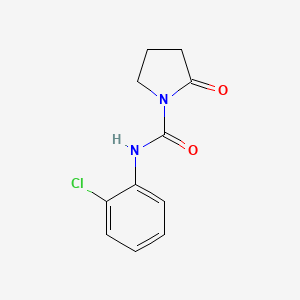
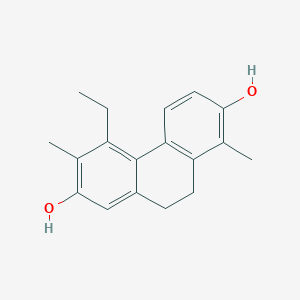
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)


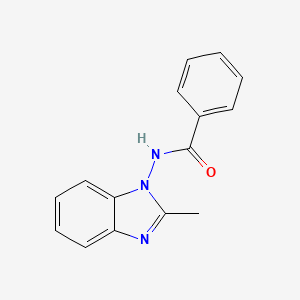
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
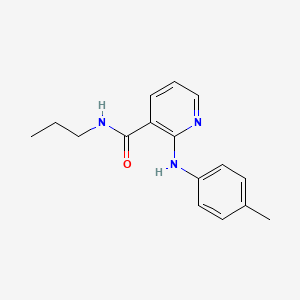

![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)
